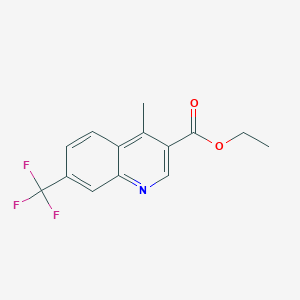

4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester

Description

4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester is a fluorinated quinoline derivative characterized by a methyl group at position 4 and a trifluoromethyl (-CF₃) group at position 7 of the quinoline core.

Properties

Molecular Formula |

C14H12F3NO2 |

|---|---|

Molecular Weight |

283.24 g/mol |

IUPAC Name |

ethyl 4-methyl-7-(trifluoromethyl)quinoline-3-carboxylate |

InChI |

InChI=1S/C14H12F3NO2/c1-3-20-13(19)11-7-18-12-6-9(14(15,16)17)4-5-10(12)8(11)2/h4-7H,3H2,1-2H3 |

InChI Key |

UFIOYUHCLNROLF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1C)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester typically involves the reaction of 3-amino benzotrifluoride with diethyl 2-(ethoxymethylene) malonate. The initial uncyclized product is obtained, which upon heating in diphenyl ether at 260°C, yields the desired quinoline derivative . The reaction conditions are crucial for achieving high yields and purity of the final product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or hydrazide derivatives.

Key findings:

-

Hydrazide derivatives serve as intermediates for synthesizing hydrazones via condensation with aldehydes (e.g., pyrazole-4-carbaldehyde) .

-

The trifluoromethyl group stabilizes intermediates during hydrolysis, improving reaction efficiency.

Nucleophilic Substitution Reactions

The electron-withdrawing trifluoromethyl group activates adjacent positions for nucleophilic attack, particularly at the carbonyl carbon of the ester.

Mechanistic insights:

-

Cyclopropylamine reacts via nucleophilic acyl substitution, displacing the ethoxy group to form amides .

-

Ring-closure reactions with strong bases like KOtBu facilitate quinoline core modifications .

Condensation Reactions

The hydrazide derivative undergoes condensation with aldehydes to form hydrazones, which exhibit enhanced bioactivity.

4.1. Oxidation and Reduction

-

Oxidation : Limited data exists, but analogous quinoline esters form N-oxides using m-CPBA.

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, though yields are unreported in accessible sources.

4.2. Electrophilic Aromatic Substitution

The quinoline ring undergoes halogenation at position 5 or 8 under Friedel-Crafts conditions, though direct experimental evidence for this compound is sparse .

Comparative Reactivity Analysis

| Reaction Site | Reactivity Drivers | Key Products |

|---|---|---|

| Ester Carbonyl | Electrophilicity enhanced by trifluoromethyl group | Carboxylic acids, amides, hydrazides |

| Quinoline C-4 Methyl | Inert under standard conditions; resistant to oxidation | N/A |

| Trifluoromethyl Adjacent | Stabilizes transition states in nucleophilic substitutions | Cyclopropane-fused quinolines |

Industrial and Pharmacological Relevance

Scientific Research Applications

4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antibacterial activity and is used in the development of new antibiotics.

Industry: The compound is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into cells. Once inside, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Key Properties

The table below highlights structural differences and properties of 4-Methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester and its analogs:

*Estimated based on molecular formula.

Key Observations:

Substituent Effects :

- The methyl group at position 4 in the target compound likely enhances steric bulk compared to chloro (electron-withdrawing) in or hydroxy (hydrogen-bonding) in . This may influence solubility and interaction with biological targets.

- Trifluoromethyl at position 7 is common across analogs, contributing to metabolic stability and lipophilicity in drug candidates .

- Physical Properties: The chloro-substituted analog has a higher molecular weight (303.66 g/mol) and defined melting point (71–72°C), suggesting crystalline stability suitable for industrial applications.

Q & A

Q. What are the established synthetic routes for 4-methyl-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester, and how can reaction conditions be optimized?

The synthesis often involves heterocyclization of substituted aniline derivatives. For example, reacting 3-chloroaniline with ethoxymethylenemalonic ester forms an intermediate that undergoes cyclization at 250–270°C to yield the quinoline core . Optimization includes:

- Temperature control : High-temperature cyclization (e.g., 250°C) ensures complete ring closure but may require inert solvents like diphenyl ether to prevent decomposition .

- Ester hydrolysis : Post-cyclization, the ethyl ester group can be hydrolyzed using 10% NaOH in methanol (86.5% yield), balancing base strength and reaction time to avoid over-degradation .

- Trifluoromethyl introduction : Fluorinated substituents are typically added via nucleophilic substitution or direct coupling before cyclization to ensure regioselectivity .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming its purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, such as distinguishing the trifluoromethyl group (δ ~110-120 ppm in ¹³C) and ester carbonyl (δ ~165 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 285.22 g/mol for C₁₃H₁₀F₃NO₃) and detects impurities .

- X-ray Crystallography : Resolves crystal packing and confirms substituent positioning, particularly for polymorphic forms .

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of trifluoromethyl group incorporation during quinoline ring formation?

The trifluoromethyl group’s electron-withdrawing nature directs electrophilic substitution. Computational studies suggest:

- Electronic effects : The -CF₃ group deactivates the quinoline ring, favoring substitution at the 7-position due to reduced electron density at adjacent sites .

- Steric guidance : Bulky substituents like -CF₃ hinder addition at sterically crowded positions (e.g., 2- or 8-positions), as observed in analogues like 4-chloro-6-(trifluoromethyl)quinoline .

- Reagent choice : Fluorinating agents like trifluoromethyl copper(I) ensure selective coupling under Ullmann or Buchwald-Hartwig conditions .

Q. How do structural modifications (e.g., ester vs. carboxylic acid forms) influence bioactivity, and what methodologies assess this?

- Ester hydrolysis : Converting the ethyl ester to a free carboxylic acid (via NaOH) enhances water solubility but may reduce membrane permeability. Comparative MIC assays against bacterial strains (e.g., E. coli) show ~10-fold activity differences .

- Derivatization : Click chemistry (e.g., Sharpless azide-alkyne cycloaddition) adds triazole moieties, improving antimicrobial potency. For example, triazole-substituted derivatives exhibit IC₅₀ values <1 µM against S. aureus .

- SAR studies : Molecular docking with DNA gyrase (a fluoroquinolone target) quantifies binding affinity changes, with logP adjustments (via ester vs. acid) altering hydrophobic interactions .

Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how should storage be optimized?

- Thermal stability : Decomposition occurs above 200°C, necessitating storage at room temperature (20–25°C) in sealed, dry containers to prevent ester hydrolysis .

- pH sensitivity : The ester hydrolyzes rapidly in alkaline conditions (pH >9), but remains stable in neutral buffers (pH 6–8) for >72 hours .

- Light sensitivity : UV-Vis studies show photodegradation under direct light, requiring amber glassware or opaque packaging .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling point discrepancies)?

- Data validation : Cross-reference multiple sources (e.g., PubChem, CAS Common Chemistry) to identify consensus values. For example, while some sources omit boiling points, others report extrapolated values using group contribution methods .

- Experimental replication : Use differential scanning calorimetry (DSC) to measure decomposition temperatures, distinguishing between boiling and degradation .

- Computational modeling : Apply software like COSMOtherm to predict properties (e.g., logP, solubility) when experimental data is scarce .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.